(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal
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Overview
Description
(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal is a caged xanthone compound extracted from the dry resin of Garcinia hanburyi. It has garnered significant attention due to its cytotoxic properties against various cancer cell lines, particularly cholangiocarcinoma cells . This compound is known for its ability to inhibit cell viability, migration, and invasion, making it a promising candidate for cancer treatment research .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal can be synthesized through the partial synthesis from morellin. The process involves the isomerization of morellin in the presence of ethanol, resulting in the formation of isomorellin . The reaction conditions typically include heating morellin with ethanol under reflux for a specified period.
Industrial Production Methods: Industrial production of isomorellin involves the extraction of caged xanthones from Garcinia hanburyi resin. The resin is subjected to solvent extraction, followed by purification processes such as chromatography to isolate isomorellin .
Chemical Reactions Analysis
Types of Reactions: (E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of isomorellin can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving isomorellin often use reagents like sodium hydroxide or potassium carbonate under reflux conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of isomorellin, such as dihydroisomorellin and ethoxydihydroisomorellin .
Scientific Research Applications
(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of caged xanthones and their derivatives.
Mechanism of Action
(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal exerts its effects by inhibiting the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the downstream mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition leads to the suppression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), resulting in decreased migration and invasion abilities of cancer cells .
Comparison with Similar Compounds
- Morellin
- Neomorellin
- Dihydroisomorellin
- Ethoxydihydroisomorellin
- Morellic Acid
- Isomorellic Acid
Comparison: (E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal is unique among its similar compounds due to its specific inhibitory effects on NF-κB and the MAPK pathway, which are crucial for its anti-cancer properties . While other compounds like morellin and neomorellin also exhibit cytotoxic properties, isomorellin’s ability to inhibit cell migration and invasion sets it apart as a particularly promising candidate for cancer research .
Properties
CAS No. |
1064-71-7 |
---|---|
Molecular Formula |
C33H36O7 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal |
InChI |
InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23+,32+,33-/m1/s1 |
InChI Key |
COQAPWLZSHQTKA-PVKLYBQVSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |
Synonyms |
isomorellin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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